molecular formula C10H8BrNO2S B2881348 Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate CAS No. 1823548-53-3

Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B2881348
CAS No.: 1823548-53-3
M. Wt: 286.14
InChI Key: QOOQRSRXALOFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate (CAS 1823548-53-3) is a brominated thienopyridine derivative serving as a versatile and crucial synthetic building block in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound is scientifically valued for its use in Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to generate a diverse array of 3-(hetero)aryl-substituted thienopyridines . These synthetic derivatives are of significant interest in oncology research, with studies demonstrating that certain thieno[3,2-b]pyridine analogues exhibit promising growth inhibitory effects (with GI50 values as low as 13 µM) against aggressive triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468 . The antitumor potential of these compounds is linked to mechanisms that may include reduction of viable cell number, inhibition of cell proliferation, and cell cycle arrest in the G0/G1 phase . Furthermore, thienopyridine core structures have been investigated as inhibitors of key targets involved in tumor growth and angiogenesis, like the vascular endothelial growth factor receptor-2 (VEGFR-2) . Researchers can utilize this high-purity intermediate to efficiently construct complex molecular architectures for drug discovery and bioactivity screening. CAS Number: 1823548-53-3 Molecular Formula: C10H8BrNO2S Molecular Weight: 286.15 g/mol MDL Number: MFCD28139481 This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOQRSRXALOFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate typically involves the bromination of thieno[3,2-c]pyridine-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The esterification process involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Heterocyclic Core Variations

The biological and chemical properties of thienopyridine derivatives are highly sensitive to the position of substituents and the fused ring system. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Applications References
Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate Thieno[3,2-c]pyridine 3-Bromo, 2-ethyl ester Suzuki-Miyaura cross-coupling for antitumor agents
Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate (CAS: 72832-23-6) Thieno[2,3-b]pyridine 3-Bromo, 2-ethyl ester Intermediate for kinase inhibitors
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate Thieno[3,2-b]pyridine 3-Bromo, 2-methyl ester Antitumor activity in TNBC cell lines (GI₅₀ = 13 µM)
Ethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate (CAS: 187733-13-7) Thieno[3,2-c]pyridine 3-Amino, 2-ethyl ester Pharmaceutical intermediate for healing drugs
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate Thieno[2,3-b]pyridine 3-Sulfonamido, 2-ethyl ester Antitumor drug intermediate

Key Observations :

  • Core Structure: Thieno[3,2-c]pyridine derivatives exhibit distinct electronic properties compared to thieno[2,3-b] or [3,2-b] isomers due to sulfur placement, affecting π-conjugation and reactivity .
  • Substituents: Bromine enhances electrophilicity for cross-coupling, while amino or sulfonamido groups enable hydrogen bonding in biological targets .
  • Ester Group : Ethyl esters generally offer better solubility in organic solvents than methyl esters, influencing reaction yields in Pd-catalyzed couplings .

Reactivity Insights :

  • Brominated thienopyridines undergo efficient coupling with aryl boronic acids under Pd catalysis, while amino derivatives are prone to side reactions unless protected .
  • Hydrolysis of ethyl esters to carboxylic acids (e.g., for prodrug activation) requires strong bases like NaOH, with yields >70% .

Critical Analysis :

  • Brominated derivatives show superior antitumor activity compared to amino or sulfonamido analogues, likely due to enhanced electrophilicity enabling DNA adduct formation .
  • Ethyl esters are preferred in prodrug design for improved bioavailability over methyl esters .

Biological Activity

Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antitumor effects, mechanisms of action, and relevant research findings.

This compound has the molecular formula C10H8BrNO2S and is classified under thienopyridine derivatives. The compound's structure includes a bromine atom at the 3-position of the thieno ring and an ethyl ester functional group, which may influence its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. The following table summarizes key research findings related to its efficacy against various cancer cell lines:

Compound Cell Line GI50 (μM) Effect on Proliferation Cell Cycle Impact
2eMDA-MB-231 (TNBC)13Significant reductionIncreased G0/G1 phase
2eMDA-MB-468 (TNBC)Not specifiedNot specifiedNot specified
DoxorubicinMDA-MB-231 (TNBC)Not specifiedSignificant reductionIncreased G0/G1 phase

The mechanism by which this compound exerts its antitumor effects appears to involve interference with the cell cycle. In studies conducted on triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, treatment with this compound resulted in:

  • Reduction in viable cell numbers : The GI50 concentration of 13 μM significantly decreased the number of viable MDA-MB-231 cells compared to control treatments.
  • Alteration in cell proliferation : A marked decrease in the percentage of proliferating cells was observed.
  • Cell cycle alterations : Flow cytometry analysis indicated an increase in cells in the G0/G1 phase and a decrease in S phase cells, suggesting that the compound may induce cell cycle arrest at the G0/G1 checkpoint .

Case Studies

One notable study evaluated several thienopyridine derivatives, including this compound. The study utilized sulforhodamine B assays to assess cytotoxicity against TNBC cell lines. Results indicated that while these compounds exhibited significant antitumor activity against cancerous cells, they showed minimal toxicity towards non-tumorigenic mammary epithelial cells (MCF-12A), highlighting their potential therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-bromothieno[3,2-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., brominated pyridine derivatives) fused with thiophene rings. Key steps include halogenation (e.g., bromination using N-bromosuccinimide) and esterification. For example, analogous compounds like ethyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate are synthesized via nucleophilic substitution with phosphorus oxychloride as a dehydrating agent . Purification often employs column chromatography or recrystallization. Yield optimization requires controlling temperature (e.g., 45–80°C) and stoichiometric ratios of halogenating agents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
  • Mass Spectrometry (MS) : Confirms molecular weight and bromine isotopic patterns .
  • X-ray Crystallography : Resolves 3D structure; SHELX software refines crystallographic data to determine bond lengths/angles and Br placement .
  • Elemental Analysis : Validates purity and stoichiometry .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence regioselectivity in further functionalization?

  • Methodological Answer : Bromine’s electron-withdrawing nature directs electrophilic attacks to electron-rich positions (e.g., C-5 or C-6 of the pyridine ring). Computational modeling (DFT) predicts reactive sites, while experimental validation uses cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Competing pathways (e.g., nucleophilic aromatic substitution) require optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected by-products during bromination?

  • Methodological Answer :

  • By-product Analysis : LC-MS or GC-MS identifies impurities (e.g., di-brominated derivatives).
  • Kinetic Studies : Monitor reaction progression via in-situ IR spectroscopy to detect intermediates.
  • Condition Screening : Adjust solvent polarity (e.g., DMF vs. THF) or use directing groups (e.g., Boc-protected amines) to suppress side reactions. For example, over-bromination in thienopyridines is mitigated by lower temperatures (<0°C) .

Q. How can computational methods elucidate the compound’s role in medicinal chemistry (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Simulations : Predict binding affinity to targets (e.g., kinases) using AutoDock/Vina. The bromine atom’s hydrophobic interactions and carboxylate’s hydrogen-bonding capacity are key .
  • QSAR Models : Corrogate substituent effects (e.g., Br vs. Cl) with bioactivity data from analogues like ethyl 3-aminothieno[3,2-c]pyridine-2-carboxylate .
  • MD Simulations : Assess conformational stability in physiological conditions .

Experimental Design Considerations

Q. What are the best practices for scaling up synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use inline FTIR to monitor critical parameters (e.g., reagent concentration).
  • Solvent Recycling : Recover chlorobenzene via distillation, as demonstrated in ethyl 3-(dichloromethyl)pyridine-2-carboxylate synthesis .
  • Quality Control : Implement HPLC with UV detection (λ = 254 nm) to ensure batch consistency .

Q. How to address solubility challenges in biological assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility without denaturing proteins.
  • Prodrug Derivatization : Replace the ethyl ester with hydrophilic groups (e.g., PEG-linked carboxylates) .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins for improved bioavailability .

Data Analysis and Validation

Q. How to interpret conflicting crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-technique Cross-validation : Compare X-ray bond lengths with DFT-optimized geometries.
  • Dynamic NMR : Resolve tautomerism or rotational barriers (e.g., ester group conformation) .
  • SC-XRD Refinement : Use SHELXL to model disorder or thermal motion artifacts .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :

  • Multivariate Regression : Correlate electronic descriptors (Hammett σ) with IC₅₀ values.
  • Cluster Analysis : Group analogues (e.g., methyl vs. ethyl esters) based on bioactivity profiles .
  • Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict novel derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.